An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol: Synthesis, Properties, and Applications
Introduction
4-(4-Fluorophenyl)-3-fluorophenol is a fluorinated biphenyl derivative, a class of compounds that holds significant importance across several scientific disciplines, including medicinal chemistry, crop protection, and materials science.[1] The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[4][5]
This guide provides a comprehensive technical overview of 4-(4-Fluorophenyl)-3-fluorophenol, a molecule characterized by a phenol ring substituted with a fluorine atom and a 4-fluorophenyl group. Although specific experimental data for this compound is not widely published, this document outlines its core chemical properties based on established principles, proposes a robust synthetic methodology, details expected analytical characterization, and explores its potential applications, particularly in the field of drug discovery.
Physicochemical Properties
While experimental data for 4-(4-Fluorophenyl)-3-fluorophenol is scarce, its fundamental properties can be calculated or reliably predicted based on its molecular structure. These properties are essential for researchers planning its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | (Calculated) |
| Molecular Weight | 206.19 g/mol | (Calculated) |
| Appearance | Predicted to be an off-white to pale yellow solid | (Inference) |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water | (Inference) |
| CAS Number | Not found in public databases | (Searched) |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most effective and widely utilized method for constructing biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.[7][8] For the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a logical approach involves the coupling of 4-fluorophenylboronic acid with a suitably protected 4-halo-3-fluorophenol.
The hydroxyl group of the phenolic partner should be protected prior to the coupling reaction to prevent side reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether, which is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions. The halogen on the phenolic ring should ideally be bromine or iodine for higher reactivity.[7][9]
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.
Detailed Experimental Protocol
Step 1: Protection of 4-Bromo-3-fluorophenol
-
Dissolve 4-bromo-3-fluorophenol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise.
-
Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(4-bromo-3-fluorophenoxy)methoxymethane.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a pressure tube, add the MOM-protected 4-bromo-3-fluorophenol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).[6][7]
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add a degassed solvent mixture, such as a 3:1 ratio of dioxane and water.[6]
-
Seal the tube and heat the reaction mixture to 105 °C for 8-12 hours.[6] Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the protected biphenyl intermediate.
Step 3: Deprotection
-
Dissolve the purified protected biphenyl intermediate in methanol.
-
Add a solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the final product, 4-(4-Fluorophenyl)-3-fluorophenol, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Spectroscopic Characterization (Expected)
The identity and purity of the synthesized 4-(4-Fluorophenyl)-3-fluorophenol would be confirmed using standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum should show distinct aromatic proton signals. The proton ortho to the hydroxyl group will likely appear as a doublet of doublets, coupled to the adjacent fluorine and proton. The other aromatic protons will appear in the typical 6.8-7.5 ppm range, with splitting patterns dictated by H-H and H-F coupling. A broad singlet corresponding to the phenolic -OH proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, appearing as complex multiplets due to F-F and F-H couplings. This spectrum is crucial for confirming the presence and electronic environment of both fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI-) should show a prominent molecular ion peak [M-H]⁻ at m/z 205.05.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the phenol group. Strong C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Discovery and Development
The 4-(4-Fluorophenyl)-3-fluorophenol scaffold is of significant interest to medicinal chemists. The biphenyl moiety is a common structural motif in many biologically active compounds, and the presence of two fluorine atoms provides several potential advantages for drug design.[1][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.[4][10]
-
Receptor Binding and Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[1][11] This can enhance the potency and selectivity of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[5] The phenolic hydroxyl group provides a handle for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's active site.[12] This dual functionality makes the scaffold highly versatile for creating compounds with tailored properties for various therapeutic targets, including kinase inhibitors, nuclear receptor modulators, and anti-inflammatory agents.[10][13]
Logical Pathway for Application
Caption: Role of the fluorinated biphenyl phenol scaffold in drug discovery.
Safety and Handling
No specific toxicity data exists for 4-(4-Fluorophenyl)-3-fluorophenol. However, based on the hazards of its structural precursors like 4-fluorophenol, it should be handled with care in a well-ventilated chemical fume hood.[14]
-
Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If inhaled: Move person into fresh air.[14]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[14]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol represents a valuable, albeit under-documented, chemical entity with significant potential. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura coupling. The strategic placement of two fluorine atoms on a biphenyl phenol scaffold makes it an attractive building block for medicinal chemists seeking to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the applications of this promising compound.
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